molecular formula C23H17NO5 B11399182 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11399182
M. Wt: 387.4 g/mol
InChI Key: XEJFUWGCSWWXHU-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzodioxole, chromene, and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the chromene and oxazine rings through a series of cyclization reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various bases and solvents to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of benzodioxole, chromene, and oxazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H17NO5/c25-23-17-4-2-1-3-15(17)16-6-8-19-18(22(16)29-23)11-24(12-26-19)10-14-5-7-20-21(9-14)28-13-27-20/h1-9H,10-13H2

InChI Key

XEJFUWGCSWWXHU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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